molecular formula C14H24N2O4 B13030951 tert-Butyl5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

tert-Butyl5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B13030951
M. Wt: 284.35 g/mol
InChI Key: MDYLMEPXLDRAEW-UHFFFAOYSA-N
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Description

Tert-Butyl 5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate: is a chemical compound with the molecular formula C14H24N2O4. It belongs to the spirocyclic family and exhibits intriguing structural features. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Ring Expansion Method:

    Spirocyclization Approach:

Industrial Production::
  • While industrial-scale production details are proprietary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Reactions::

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like Jones reagent (CrO/HSO) or Dess-Martin periodinane.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl ester or hydroxy group.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Acid-Catalyzed Hydrolysis: The ester linkage can be hydrolyzed under acidic conditions.

    Base-Catalyzed Hydrolysis: The compound is stable under basic conditions.

Major Products::
  • Oxidation: 5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylic acid
  • Reduction: 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylic acid

Scientific Research Applications

    Chemistry: Used as a building block for spirocyclic compounds in drug discovery and materials science.

    Biology: Investigated for potential bioactivity, including enzyme inhibition or receptor modulation.

    Medicine: Research on its pharmacological properties and potential therapeutic applications.

    Industry: Employed in the synthesis of novel materials or as intermediates.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific target. It may interact with enzymes, receptors, or cellular pathways.
  • Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

tert-butyl 5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-15-11(18)8-10(14)17/h10,17H,4-9H2,1-3H3,(H,15,18)

InChI Key

MDYLMEPXLDRAEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)CC2O

Origin of Product

United States

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